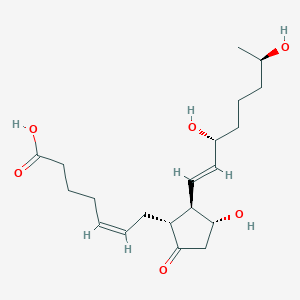
25C-NBF (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 25C-NBF (2C-C-NBF, NBF-2C-C) is a derivative of the phenethylamine hallucinogen 2C-C. It acts as a highly potent partial agonist for the human 5-HT2A receptor .
- As a new psychoactive substance (NPS), 25C-NBF has gained attention due to its structural similarity to other illicit drugs and its potential effects on human health.
Mechanism of Action
Target of Action
25C-NBF, also known as 2C-C-NBF or NBF-2C-C, is a derivative of the phenethylamine hallucinogen 2C-C . The primary target of 25C-NBF is the human 5-HT 2A receptor . This receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a key role in the function and distribution of serotonin in the brain .
Mode of Action
25C-NBF acts as a highly potent partial agonist for the human 5-HT 2A receptor The interaction of 25C-NBF with the 5-HT 2A receptor results in changes in the neurotransmission of serotonin, which can lead to alterations in mood, perception, and behavior .
Biochemical Pathways
Given its action on the 5-ht 2a receptor, it is likely that 25c-nbf affects the serotonergic pathways in the brain . The activation of the 5-HT 2A receptor can lead to the release of various neurotransmitters and neuromodulators, and it can have downstream effects on mood, perception, and cognition .
Pharmacokinetics
As a phenethylamine derivative, it is likely that 25c-nbf is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The use of 25C-NBF has been associated with addictive potential and neurotoxic effects . In animal studies, 25C-NBF has been shown to cause high conditioned place preference scores and stable self-administration, suggesting its addictive liability . Neurotoxic effects of 25C-NBF include reduced motor activity, abnormal motor coordination, and impaired recognition memory . Furthermore, 25C-NBF treatment has been shown to decrease tyrosine hydroxylase expression and increase ionized calcium-binding adapter molecule 1 expression in the striatum .
Action Environment
The action, efficacy, and stability of 25C-NBF can be influenced by various environmental factors. These factors can include the individual’s physiological state, the presence of other substances, and the route of administration. Specific studies on how these factors influence the action of 25c-nbf are currently lacking .
The use of 25C-NBF poses serious health risks, including addiction and neurotoxicity .
Biochemical Analysis
Biochemical Properties
25C-NBF (hydrochloride) interacts with the human 5-HT 2A receptor . It acts as a highly potent partial agonist, meaning it binds to this receptor and triggers a response, but not to its full potential . The interaction with the 5-HT 2A receptor suggests that 25C-NBF (hydrochloride) may play a role in serotonin transmission, which is involved in many physiological processes including mood regulation, gastrointestinal motility, and cardiovascular function .
Cellular Effects
25C-NBF (hydrochloride) has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by acting as a 5-hydroxyindoleacetic acid (5-HT) receptor agonist . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 25C-NBF (hydrochloride) involves its binding to the 5-HT 2A receptor . As a partial agonist, it can trigger a response from this receptor, but not to its full potential . This interaction can lead to changes in gene expression and influence various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, 25C-NBF (hydrochloride) has been observed to have temporal effects on cellular function . Specific information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, the effects of 25C-NBF (hydrochloride) have been observed to vary with different dosages . High conditioned place preference scores and stable self-administration were observed in the 25C-NBF groups, suggesting the addictive liability of 25C-NBF .
Metabolic Pathways
Given its interaction with the 5-HT 2A receptor, it may be involved in pathways related to serotonin transmission .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for 25C-NBF are not widely documented in the literature.
- Researchers have primarily focused on its pharmacological effects rather than its synthesis.
Chemical Reactions Analysis
- 25C-NBF likely undergoes various reactions typical of phenethylamines, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain unspecified due to limited research.
- Major products formed from these reactions are not well-documented.
Scientific Research Applications
- The scientific research applications of 25C-NBF are still emerging.
- Its potential use in chemistry, biology, medicine, and industry requires further investigation.
- Researchers should explore its pharmacological effects, toxicity, and potential therapeutic applications.
Comparison with Similar Compounds
- 25C-NBF shares similarities with other phenethylamines, but its uniqueness lies in its specific chemical structure.
- Similar compounds include 25C-NBOMe, 25C-NBMD, and 25C-NBOH .
Properties
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO2.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-15(13)19;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCHGKWIJAOINA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-21-1 |
Source


|
| Record name | 25c-Nbf hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25C-NBF HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF5JW72ANY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593021.png)
![N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline](/img/structure/B593023.png)
![tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate](/img/structure/B593028.png)

![(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one](/img/structure/B593032.png)




![Azeto[1,2-c]pyrrolo[1,2-a]imidazole](/img/structure/B593038.png)

![1-[2-(2-PHENYL-3H-IMIDAZOL-4-YL)-ETHYL]-PIPERIDINE](/img/new.no-structure.jpg)

